

# The Role of UAMC-1110 in Cancer-Associated Fibroblasts: A Technical Guide

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## Compound of Interest

Compound Name: **UAMC-1110**

Cat. No.: **B611531**

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## Introduction

Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a significant role in cancer progression, metastasis, and therapeutic resistance. A key surface marker and therapeutic target on CAFs is the Fibroblast Activation Protein (FAP), a serine protease with post-prolyl peptidase activity. **UAMC-1110** is a highly potent and selective small molecule inhibitor of FAP. This technical guide provides an in-depth overview of the current understanding of **UAMC-1110**'s role in the context of CAFs, summarizing key quantitative data, experimental methodologies, and relevant signaling pathways.

## UAMC-1110: A Potent and Selective FAP Inhibitor

**UAMC-1110** has been extensively characterized as a benchmark for FAP inhibition due to its high potency and remarkable selectivity against related proteases. This specificity makes it an invaluable tool for elucidating the functional consequences of FAP enzymatic activity in CAFs.

## Quantitative Data on UAMC-1110 Inhibition Profile

The inhibitory activity of **UAMC-1110** and its derivatives has been quantified against FAP and other homologous serine proteases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Compound	FAP IC50 (nM)	PREP IC50 (μM)	DPP4 IC50 (μM)	DPP8 IC50 (μM)	DPP9 IC50 (μM)	Selectivity (FAP vs. others)
UAMC-1110	0.43 - 3.2	1.8	>12	>100	>100	High

Note: IC50 values can vary slightly between different studies and assay conditions.

## The Role of FAP in Cancer-Associated Fibroblasts and the Impact of its Inhibition

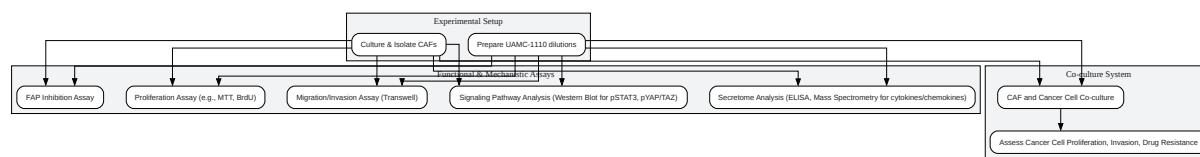
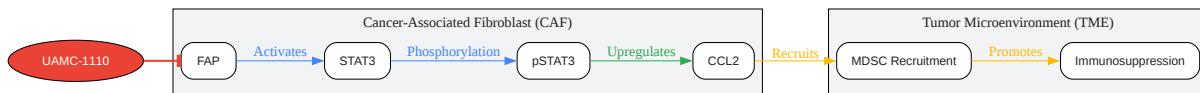
FAP activity in CAFs is implicated in several pro-tumorigenic processes, including extracellular matrix (ECM) remodeling, invasion, and immunosuppression. While direct studies on the broad functional effects of **UAMC-1110** on CAF biology are still emerging, its utility as a specific FAP inhibitor allows for inferences based on FAP's known roles.

A preclinical study in a mouse model of pancreatic cancer showed that the highly selective FAP inhibitor **UAMC-1110** did not slow down tumor growth or enhance the effect of radiotherapy.<sup>[1]</sup> This suggests that inhibiting FAP's enzymatic activity alone may not be sufficient to halt tumor progression in certain contexts.

## FAP-Mediated Signaling in CAFs: The STAT3 Connection

Recent evidence has illuminated a signaling pathway through which FAP exerts its pro-tumorigenic and immunosuppressive functions in CAFs. FAP has been shown to activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.<sup>[2][3]</sup> Activated STAT3 in CAFs leads to the production of C-C motif chemokine ligand 2 (CCL2), which in turn recruits myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, fostering an immunosuppressive landscape.<sup>[1][4]</sup>

By potently and selectively inhibiting FAP, **UAMC-1110** is hypothesized to disrupt this signaling cascade, thereby potentially mitigating CAF-mediated immunosuppression.



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